molecular formula C18H20O3 B154457 Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate CAS No. 124937-62-8

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Cat. No.: B154457
CAS No.: 124937-62-8
M. Wt: 284.3 g/mol
InChI Key: BJQJPTJDNINOMT-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is an organic compound with a complex molecular structure It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to a propionate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate typically involves the esterification of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid.

    Reduction: Formation of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate involves its interaction with specific molecular targets. The methoxy and phenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-methoxyphenyl)-3-phenylpropionate
  • Methyl 3-(2-methylphenyl)-3-phenylpropionate
  • Methyl 3-(2-methoxy-5-methylphenyl)-3-(4-methylphenyl)propionate

Uniqueness

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-13-9-10-17(20-2)16(11-13)15(12-18(19)21-3)14-7-5-4-6-8-14/h4-11,15H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQJPTJDNINOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CC(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462767
Record name Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124937-62-8
Record name Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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